2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide

Description

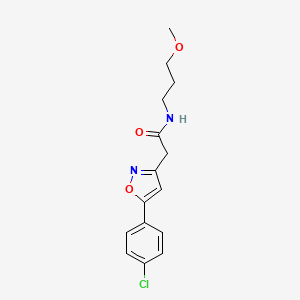

2-(5-(4-Chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide is a synthetic acetamide derivative featuring an isoxazole ring substituted with a 4-chlorophenyl group and an N-linked 3-methoxypropyl chain. Isoxazole rings are commonly associated with antimicrobial, anti-inflammatory, or kinase-inhibitory properties, while the 3-methoxypropyl substituent may enhance solubility compared to more hydrophobic analogs.

Properties

IUPAC Name |

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-methoxypropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O3/c1-20-8-2-7-17-15(19)10-13-9-14(21-18-13)11-3-5-12(16)6-4-11/h3-6,9H,2,7-8,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDVQMSJAMLYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide typically involves multiple steps, starting with the formation of the isoxazole ring. One common approach is the cyclization of a hydroxylamine derivative with a chlorophenyl-substituted aldehyde or ketone under acidic conditions. The resulting isoxazole intermediate is then reacted with 3-methoxypropylamine to introduce the acetamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The chlorophenyl group can be oxidized to form a chlorophenol derivative.

Reduction: : The isoxazole ring can be reduced to form an isoxazolidine derivative.

Substitution: : The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Chlorophenol derivatives.

Reduction: : Isoxazolidine derivatives.

Substitution: : Amides or other substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its isoxazole ring makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural similarity to other biologically active compounds makes it a useful tool in drug discovery.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets can be harnessed to develop new treatments for various diseases.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide exerts its effects involves binding to specific molecular targets. The isoxazole ring and chlorophenyl group can interact with enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

Key Structural and Functional Insights

Isoxazole vs. Sulfonamide/Sulfamoyl Groups :

- The target compound’s isoxazole ring contrasts with sulfonamide/sulfamoyl groups in and . Isoxazoles often enhance metabolic stability and target selectivity in antimicrobial agents, while sulfonamides are classic antibacterial scaffolds .

Substituent Effects on Solubility and Bioavailability: The 3-methoxypropyl chain in the target compound likely improves aqueous solubility compared to hydrophobic groups like isopropylphenoxy or dichlorophenyl . This may influence oral bioavailability or tissue penetration.

However, its absence in and suggests divergent therapeutic targets.

Fluorinated and Radiolabeled Analogs: Fluorinated acetamides like [18F]EF5 demonstrate the versatility of acetamide derivatives in diagnostics, though the target compound lacks such modifications.

Biological Activity

The compound 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide is a member of the isoxazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide can be represented as follows:

- Molecular Formula : C16H18ClN3O2

- IUPAC Name : 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Isoxazole Ring : This is generally achieved through a cycloaddition reaction involving appropriate precursors.

- Introduction of Substituents : The 4-chlorophenyl group is introduced via electrophilic aromatic substitution, while the methoxypropyl group is attached through amide bond formation.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

The biological activity of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase enzymes, which play a critical role in inflammation pathways.

- Receptor Modulation : It interacts with neurotransmitter receptors, influencing neuronal signaling and potentially offering neuroprotective effects.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Anticancer Activity

A study evaluated the anticancer properties of various isoxazole derivatives, including those similar to our compound. The findings indicated that compounds with similar structures could direct tumor cells toward apoptotic pathways, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Properties

Research has indicated that derivatives of isoxazole can exhibit significant anti-inflammatory effects. The mechanism involves inhibition of key inflammatory mediators, making these compounds valuable in treating inflammatory diseases .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.